(3-Fluoropyridin-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
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Overview
Description
(3-Fluoropyridin-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a complex organic compound that features a fluoropyridine moiety and a pyrimidinylamino azetidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoropyridin-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves multiple steps:
Formation of the Fluoropyridine Moiety: This can be achieved through the fluorination of a pyridine derivative using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Synthesis of the Pyrimidinylamino Azetidine: This step involves the formation of the azetidine ring, which can be synthesized via cyclization reactions involving appropriate amine and halide precursors.
Coupling Reaction: The final step involves coupling the fluoropyridine and pyrimidinylamino azetidine moieties using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoropyridin-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the fluoropyridine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyridine and azetidine rings.
Reduction: Reduced forms of the pyridine and azetidine rings.
Substitution: Substituted derivatives where the fluorine atom is replaced by the nucleophile.
Scientific Research Applications
(3-Fluoropyridin-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of (3-Fluoropyridin-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity through halogen bonding, while the pyrimidinylamino azetidine structure can interact with active sites or allosteric sites of the target proteins.
Comparison with Similar Compounds
Similar Compounds
- **(3-Fluoropyridin-2-yl)methanamine
- **(3-Fluoropyridin-4-yl)methanamine
- **(2-Fluoropyridin-4-yl)methanamine
Uniqueness
(3-Fluoropyridin-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is unique due to its combination of a fluoropyridine moiety and a pyrimidinylamino azetidine structure, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and for studying molecular interactions.
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5O/c14-11-6-15-5-2-10(11)12(20)19-7-9(8-19)18-13-16-3-1-4-17-13/h1-6,9H,7-8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXRNEMTNJLMOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=NC=C2)F)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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